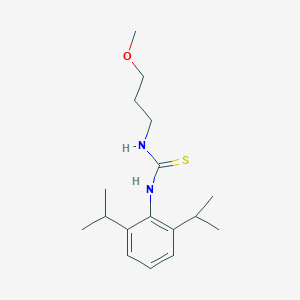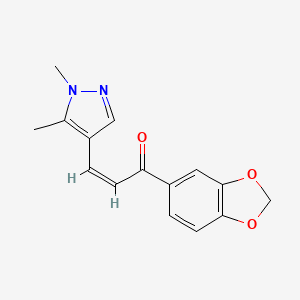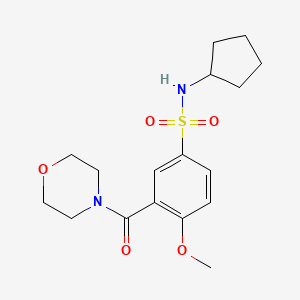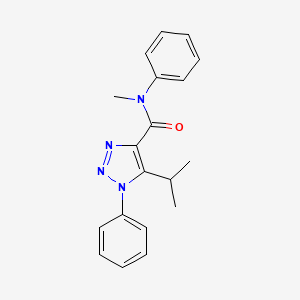![molecular formula C16H25N3O3S B4651532 N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTU is a thiourea derivative that has been shown to have antioxidant properties, making it a valuable tool in studying oxidative stress in biological systems. In
Applications De Recherche Scientifique
DMTU has been used extensively in scientific research to study oxidative stress in biological systems. Oxidative stress is a condition that arises when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell. This condition has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders. DMTU has been shown to scavenge ROS and protect cells from oxidative damage, making it a valuable tool in understanding the mechanisms of oxidative stress.
Mécanisme D'action
DMTU acts as an antioxidant by scavenging ROS and preventing them from reacting with cellular components. Specifically, DMTU has been shown to scavenge hydroxyl radicals, which are highly reactive and can cause damage to DNA, proteins, and lipids. DMTU has also been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its antioxidant activity.
Biochemical and Physiological Effects:
DMTU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect cells from oxidative damage and apoptosis induced by ROS. DMTU has also been shown to protect against ischemia-reperfusion injury in animal models. Additionally, DMTU has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTU in lab experiments is its antioxidant activity, which makes it a valuable tool in studying oxidative stress. Additionally, DMTU is relatively stable and can be easily synthesized and purified. However, there are also some limitations to using DMTU in lab experiments. For example, DMTU can have off-target effects, and its mechanism of action is not fully understood. Additionally, DMTU can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMTU. One potential area of research is the development of DMTU analogs with improved antioxidant activity and reduced toxicity. Additionally, DMTU could be used in combination with other antioxidants or therapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of DMTU and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, DMTU is a valuable tool in studying oxidative stress in biological systems. Its antioxidant activity, stability, and ease of synthesis make it a valuable tool in scientific research. While there are some limitations to using DMTU in lab experiments, there are also several future directions for research on this compound. As our understanding of oxidative stress and its role in disease continues to grow, DMTU will likely remain an important tool in scientific research.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-20-13-4-5-14(15(12-13)21-2)18-16(23)17-6-3-7-19-8-10-22-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVELZQQBFZAAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)
![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)



![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)

![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)
![1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)
